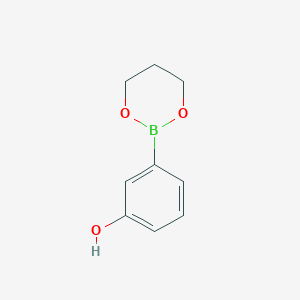

3-(1,3,2-Dioxaborinan-2-yl)phenol

Description

3-(1,3,2-Dioxaborinan-2-yl)phenol is a boronic ester derivative characterized by a phenol group attached to a six-membered 1,3,2-dioxaborinane ring. Its molecular formula is C₉H₁₁BO₃, with a molecular weight of 177.99 g/mol and CAS numbers 11884-55 and 11884-65 . This compound is commercially available with purity >97.0% and is priced at ¥25,000 (5g) or ¥6,500 (1g) . Boronic esters like this are widely used in organic synthesis, catalysis, and medicinal chemistry due to their stability and reactivity, particularly in cross-coupling reactions and as H₂O₂-responsive prodrugs .

Properties

IUPAC Name |

3-(1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,11H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIXCZGRVNQJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical setup, 3-hydroxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.2 equiv) are dissolved in toluene and heated under reflux with azeotropic water removal via a Dean-Stark trap. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the boron atom, displacing water and forming the cyclic boronic ester.

Key Considerations:

-

Solvent Selection: Toluene is preferred for its ability to form azeotropes with water, driving the equilibrium toward ester formation.

-

Stoichiometry: A slight excess of diol ensures complete conversion of the boronic acid.

-

Reaction Time: Completion typically requires 12–24 hours, monitored by thin-layer chromatography (TLC).

Purification and Characterization

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals:

-

¹H NMR: A singlet at δ 1.01 ppm for the dioxaborinane’s methylene protons and aromatic resonances between δ 6.7–7.3 ppm for the phenol ring.

-

¹¹B NMR: A peak near δ 30 ppm confirms boron integration into the six-membered ring.

Metal-Free Photochemical Borylation Followed by Transesterification

For substrates where 3-hydroxyphenylboronic acid is inaccessible, a two-step approach combining photochemical borylation and transesterification offers a viable alternative.

Step 1: Synthesis of 3-Hydroxyphenylboronic Acid Pinacol Ester

3-Iodophenol (1.0 equiv) reacts with bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) in acetonitrile/water (4:1) under UV irradiation (300 W mercury lamp) in the presence of tetramethyldiaminomethane (TMDAM, 0.5 equiv). The reaction exploits light-induced radical pathways to replace the iodine atom with a pinacol boronic ester.

Optimization Notes:

Step 2: Transesterification to 1,3-Propanediol Boronic Ester

The pinacol ester undergoes transesterification with 1,3-propanediol in toluene under acidic catalysis (e.g., HCl, 0.1 equiv) at reflux. The pinacol ligand is displaced by the diol, forming the target dioxaborinane.

Critical Parameters:

-

Equilibration: Azeotropic water removal ensures complete ligand exchange.

-

Side Reactions: Excess diol minimizes residual pinacol contamination.

Experimental Challenges and Mitigation Strategies

Purification Techniques

-

Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane eluents effectively separates boronic esters from polar byproducts.

-

Crystallization: Some derivatives crystallize from ethanol/water mixtures, though this is substrate-dependent.

Anticipated Spectroscopic Data

While specific data for this compound are scarce, analogous compounds provide reliable benchmarks:

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Organic Synthesis

3-(1,3,2-Dioxaborinan-2-yl)phenol serves as a versatile building block in organic chemistry. Its applications include:

- Reagent in Borylation Reactions : Used to introduce boron into organic molecules, facilitating further functionalization.

- Intermediate in Synthesis : Acts as an intermediate in the synthesis of complex organic compounds.

Biological Applications

Research indicates that this compound exhibits promising biological activities:

- Antioxidant Properties : Studies show that derivatives of this compound can scavenge free radicals effectively. For instance, it demonstrated an 85% DPPH radical scavenging activity compared to 95% for ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Control (Ascorbic Acid) | 95% |

| Other Phenolic Compounds | Varies (60%-80%) |

- Antimicrobial Activity : The compound has shown effectiveness against various microbial pathogens by disrupting their membranes.

Pharmaceutical Research

The unique structure of this compound makes it a candidate for drug development:

- Cytotoxicity Studies : In vitro studies suggest potential cytotoxic effects on cancer cell lines through the generation of reactive oxygen species (ROS), leading to apoptosis .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant activity using DPPH radical scavenging assays. Results indicated that this compound exhibited significant antioxidant capabilities, making it a candidate for further exploration in oxidative stress-related conditions .

Case Study 2: Antimicrobial Properties

Research demonstrated that the compound could inhibit the growth of specific bacterial strains. The mechanism involved membrane disruption and interference with microbial metabolic pathways .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond .

Comparison with Similar Compounds

[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]methanol

- Structure : Pinacol boronic ester (five-membered ring with two methyl groups).

- Molecular Formula : C₁₃H₁₉BO₃.

- Key Differences :

- Applications : Used in Suzuki-Miyaura couplings where moisture tolerance is critical.

3-Chloro-4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)phenol

- Structure: Chlorinated phenol with a dimethyl-substituted dioxaborinane.

- Molecular Formula : C₁₁H₁₄BClO₃.

- Key Differences: The electron-withdrawing chlorine atom increases phenolic acidity (pKa ~8.5 vs. ~9.5 for the parent compound) and modifies electronic properties for targeted reactivity in aryl halide cross-couplings . Dimethyl groups on the boronic ester enhance ring stability but reduce solubility in polar solvents .

- Applications: Potential use in electrophilic aromatic substitution reactions.

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

- Structure : Benzaldehyde derivative with a dioxaborinane ring.

- Molecular Formula : C₁₀H₁₁BO₃.

- Key Differences: The aldehyde group (–CHO) replaces the hydroxyl group, enabling nucleophilic additions (e.g., condensation reactions) but reducing hydrogen-bonding capacity . Lower thermal stability (decomposes above 150°C) compared to phenolic analogs .

- Applications : Intermediate in the synthesis of Schiff bases or coordination polymers.

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxaldehyde

- Structure : Thiophene-linked boronic ester with an aldehyde group.

- Molecular Formula : C₁₀H₁₃BO₃S.

- Key Differences :

- Applications : Building block for conductive polymers or photovoltaic materials.

Comparative Data Table

Key Research Findings

- Reactivity: The parent compound’s phenolic –OH group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO) compared to aldehyde or thiophene derivatives .

- H₂O₂ Activation: Boronic esters like this compound undergo rapid cleavage in the presence of H₂O₂, releasing phenol derivatives—a mechanism leveraged in prodrug design .

- Catalytic Utility : Derivatives with electron-withdrawing groups (e.g., –Cl) show enhanced reactivity in palladium-catalyzed cross-couplings due to accelerated transmetallation steps .

Biological Activity

3-(1,3,2-Dioxaborinan-2-yl)phenol is a compound characterized by the presence of a dioxaborinane ring and a phenolic group. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is , and it features a boron atom within the dioxaborinane ring that can interact with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BO₃ |

| CAS Number | 2070921-87-6 |

| Storage Temperature | Refrigerator |

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenol with boronic acid derivatives. The process can be outlined as follows:

- Starting Materials : Phenol and a suitable boronic acid derivative.

- Reaction Conditions : The reaction is performed under controlled conditions to facilitate the formation of the dioxaborinane ring.

- Yield Optimization : Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds containing dioxaborinane structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for various derivatives .

- Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans, with notable efficacy in inhibiting growth compared to standard antifungal agents .

Case Studies

A comparative analysis of similar compounds reveals that those with dioxaborinane structures often outperform traditional phenolic compounds in terms of biological activity. For example:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 - 1250 | Significant against C. albicans |

| Control Phenolic Compound | >2000 | Minimal |

Applications in Research

The unique properties of this compound make it valuable in several research areas:

- Biochemical Assays : It serves as a probe in enzyme mechanism studies due to its ability to interact with active sites on enzymes.

- Drug Development : The compound's structural features allow for modifications that could enhance its bioactivity or target specificity in drug design.

Q & A

Q. What are common synthetic routes for 3-(1,3,2-Dioxaborinan-2-yl)phenol?

The compound is typically synthesized via boronic ester formation. A general method involves reacting phenol derivatives with 1,3-propanediol boronic esters under transition-metal catalysis. For example, palladium-catalyzed coupling of aryl halides with pinacolborane or related boron reagents can yield the target compound. Optimization of solvent systems (e.g., toluene or dioxane) and bases (e.g., potassium tert-butoxide) is critical for achieving high yields .

Q. How is this compound characterized structurally?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR identify the boronic ester moiety (e.g., resonances at δ 3.76 ppm for dioxaborinane protons) and aromatic signals .

- X-ray crystallography : SHELX software is widely used for structure refinement. For example, single-crystal studies confirm bond lengths (mean C–C = 0.002 Å) and spatial arrangements of the dioxaborinane ring .

Q. What is its role in Suzuki-Miyaura cross-coupling reactions?

This compound acts as an arylboron reagent, enabling C–C bond formation with aryl halides or triflates. Palladium catalysts (e.g., Pd(PPh)) facilitate transmetallation, while bases like NaCO stabilize intermediates. Applications include synthesizing biaryls and conjugated dienes, with yields exceeding 80% under optimized conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Yield optimization requires careful control of:

- Catalyst systems : Rhodium complexes (e.g., [Rh(cod)Cl]) in tert-amyl alcohol achieve 97% yield for enantioselective syntheses .

- Temperature and atmosphere : Reflux under inert argon minimizes boronic ester hydrolysis .

- Additives : Copper acetylacetonate and oxygen enhance oxidative coupling efficiency (89% yield) .

Q. What challenges arise in enantioselective synthesis using this compound?

Enantioselectivity depends on chiral ligands (e.g., (R)-BINAP) and steric effects of the dioxaborinane ring. Competing pathways, such as racemization during transmetallation, can reduce enantiomeric excess. Recent studies report 56% ee using Rh/chiral phosphine complexes, highlighting the need for ligand design improvements .

Q. How is this compound applied in hydrogen peroxide-activatable prodrugs?

The boronic ester group undergoes HO-triggered cleavage, releasing phenolic drugs. For example, this compound derivatives act as prodrugs in oxidative stress models, with in vivo studies showing targeted antioxidant activation in ischemia-reperfusion injury .

Q. How should researchers address discrepancies in catalytic efficiency across studies?

Contradictory catalytic data (e.g., 40% vs. 97% yields) may stem from:

- Substrate electronic effects : Electron-withdrawing groups on the aryl ring slow transmetallation.

- Catalyst deactivation : Impurities in nickel catalysts (e.g., Ni(cod)) reduce turnover numbers. Systematic screening of ligands and pre-catalysts is recommended .

Q. Can this compound be used in multi-step natural product syntheses?

Yes. Its boronic ester functionality enables iterative cross-coupling in cascade reactions. For instance, it serves as a building block in [3,3]-sigmatropic rearrangements to synthesize benzofuran-derived natural products, though steric hindrance may require protective group strategies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.